2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one

serine protease inhibition structure-activity relationship α-chymotrypsin

2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one (CAS 53463-67-5) is a 2-aryl-substituted 4H-3,1-benzoxazin-4-one, a heterocyclic scaffold recognized for its mechanism-based, covalent yet slowly reversible inhibition of serine hydrolases. This compound bears a meta-bromophenyl substituent at the 2-position of the benzoxazinone core (molecular formula C₁₄H₈BrNO₂, MW 302.12 g/mol) and is commercially available at ≥95% purity from multiple global suppliers for research and early-stage development.

Molecular Formula C14H8BrNO2
Molecular Weight 302.127
CAS No. 53463-67-5
Cat. No. B2833834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one
CAS53463-67-5
Molecular FormulaC14H8BrNO2
Molecular Weight302.127
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C14H8BrNO2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(17)18-13/h1-8H
InChIKeyPLJJOOVEIBZBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one (CAS 53463-67-5): Chemical Class, Core Reactivity, and Procurement Identity


2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one (CAS 53463-67-5) is a 2-aryl-substituted 4H-3,1-benzoxazin-4-one, a heterocyclic scaffold recognized for its mechanism-based, covalent yet slowly reversible inhibition of serine hydrolases [1]. This compound bears a meta-bromophenyl substituent at the 2-position of the benzoxazinone core (molecular formula C₁₄H₈BrNO₂, MW 302.12 g/mol) and is commercially available at ≥95% purity from multiple global suppliers for research and early-stage development . The benzoxazinone pharmacophore acylates the active-site serine of target proteases, forming a stabilized acyl-enzyme intermediate; the position and electronic nature of the 2-aryl substituent profoundly modulate both inhibitory potency and deacylation kinetics [1].

Why 2-Aryl-4H-3,1-Benzoxazin-4-ones Cannot Be Interchanged: Position-Specific Bromine Effects on Potency and Cytotoxicity for CAS 53463-67-5


Substitution of one 2-aryl-4H-3,1-benzoxazin-4-one for another without accounting for halogen position is scientifically unsound. In the systematic SAR study by Marasini et al. (2017), the bromine position on the 2-phenyl ring dictated both enzyme inhibitory potency and cellular cytotoxicity: ortho-substitution yielded potent α-chymotrypsin inhibition (IC₅₀ 18.8 µM) but also conferred cytotoxicity to 3T3 fibroblasts at 30 µM, whereas meta- and para-bromo isomers exhibited ~27-fold weaker enzyme inhibition (IC₅₀ ~500 µM) while remaining non-cytotoxic at the same concentration [1]. Furthermore, the meta-bromo derivative (compound 28) acts via a non-competitive inhibition mechanism, distinct from the competitive or mixed-type inhibition reported for several ortho-substituted congeners [2]. These three parameters—potency, cytotoxicity, and inhibition modality—are inextricably linked to bromine regiochemistry and cannot be extrapolated across positional isomers.

Head-to-Head Quantitative Differentiation of 2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one (CAS 53463-67-5) Against Its Closest Positional Isomers


α-Chymotrypsin Inhibitory Potency: Meta-Bromo vs. Ortho-Bromo (26.6-Fold Selectivity Window)

The meta-bromo isomer (target compound, compound 28) exhibits an IC₅₀ of 500,000 nM (500 µM) against bovine α-chymotrypsin, which is 26.6-fold weaker than the ortho-bromo isomer 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (compound 6), which records an IC₅₀ of 18,800 nM (18.8 µM) under identical assay conditions [1][2]. This graded potency difference maps directly to the SAR rule established in the Marasini 2017 study: ortho > meta > para for inhibitory potential, driven by electronic and steric effects of the halogen substituent on the 2-aryl ring [3].

serine protease inhibition structure-activity relationship α-chymotrypsin

Cytotoxicity Binary Classification: Non-Cytotoxic Meta-Bromo vs. Cytotoxic Ortho-Bromo at 30 µM in 3T3 Fibroblasts

In the Marasini 2017 panel, compounds 6 (ortho-bromo), 14, and 15 were explicitly identified as cytotoxic to 3T3 mouse fibroblast cells at 30 µM, whereas the remaining 25 compounds—including compound 28, the meta-bromo target compound—were non-cytotoxic at this concentration [1]. This binary classification places the meta-bromo isomer in the non-cytotoxic category, a critical differentiation from the more potent but cytotoxic ortho-bromo isomer.

cytotoxicity 3T3 cell line safety profiling

Inhibition Modality: Non-Competitive Mechanism of Meta-Bromo vs. Predominantly Competitive Ortho-Substituted Benzoxazinones

The meta-bromo compound (compound 28) is characterized as a non-competitive inhibitor of α-chymotrypsin, as curated in the BRENDA enzyme database [1]. This contrasts with the competitive or mixed-type inhibition mechanisms reported for many ortho-substituted benzoxazinone analogs in the same study, which act as classical alternate-substrate inhibitors that compete with substrate for the active site [2]. Non-competitive inhibition implies that the meta-bromo compound binds to an allosteric site or to the enzyme-substrate complex, rendering inhibition independent of substrate concentration.

enzyme kinetics non-competitive inhibition allosteric modulation

Meta-Bromo vs. Para-Bromo Isomers: Equivalent α-Chymotrypsin IC₅₀ Confirms No Regioisomeric Advantage for Potency at the Meta Position

Both the meta-bromo (target, compound 28) and para-bromo (compound 20) isomers exhibit identical IC₅₀ values of 500,000 nM (500 µM) against α-chymotrypsin under the same assay conditions [1][2]. This equivalence confirms the Marasini SAR trend that para-substitution yields the weakest inhibition among the three bromo regioisomers (ortho > meta ≈ para), and validates that the meta-bromo compound does not offer potency-based differentiation over the para-bromo analog [3].

positional isomer comparison SAR α-chymotrypsin

Evidence-Backed Application Scenarios for 2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one (CAS 53463-67-5) in Serine Protease Research and Chemical Biology


Cell-Based α-Chymotrypsin Inhibition Studies Requiring a Non-Cytotoxic, Moderate-Potency Tool Compound

For researchers investigating α-chymotrypsin-like serine protease function in live-cell models (e.g., 3T3 fibroblasts, pancreatic acinar cells), the meta-bromo isomer provides a non-cytotoxic tool at concentrations up to 30 µM, whereas the more potent ortho-bromo analog (compound 6) induces cytotoxicity at this concentration, potentially confounding viability-dependent readouts [1]. Its 500 µM IC₅₀ allows for a wide dynamic range in dose-response experiments without immediate cell death, making it suitable for chronic exposure studies where sustained, partial enzyme inhibition is desired.

Protease Profiling Panels Leveraging Non-Competitive Inhibition Modality

The non-competitive inhibition mechanism of the meta-bromo compound enables its use as a probe to distinguish substrate-competitive from allosteric binding sites in serine hydrolase selectivity panels [2]. In high-substrate-turnover environments (e.g., inflamed tissue lysates, neutrophil degranulation assays), non-competitive inhibitors maintain efficacy regardless of endogenous substrate concentration, offering a critical experimental control not achievable with competitive ortho-substituted benzoxazinones.

SAR Chemical Probe Libraries for Regioisomeric Halogen Effects on Benzoxazinone Pharmacology

The meta-bromo isomer serves as an essential member of a matched regioisomeric pair (ortho, meta, para) for systematic SAR studies. The 26.6-fold IC₅₀ difference between ortho- and meta-bromo isomers, combined with the cytotoxicity dichotomy, makes this compound invaluable for dissecting how bromine position on the 2-aryl ring independently modulates enzyme affinity, cellular safety, and inhibition mechanism [1]. Procurement of the high-purity meta-bromo isomer (≥95% from Fluorochem) ensures reproducibility across multi-laboratory SAR campaigns .

In Vivo Pharmacodynamic Studies Prioritizing Safety Over Maximal Target Engagement

For preliminary in vivo studies where acute cytotoxicity must be minimized, the meta-bromo compound's non-cytotoxic profile at 30 µM [1] and its non-competitive inhibition mode [2] present a safer starting point than ortho-bromo analogs. The moderate potency (500 µM IC₅₀) also reduces the risk of pan-serine hydrolase acylation, potentially yielding cleaner pharmacodynamic signals in tissue homogenate activity assays.

Quote Request

Request a Quote for 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.